Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate
Description
Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate is a Schiff base derivative featuring a thiophene ring conjugated to an ethyl benzoate backbone via an imine linkage. Its synthesis typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with ethyl 4-aminobenzoate under acidic or thermal conditions, analogous to methods described for related Schiff bases .
Properties
Molecular Formula |
C15H15NO2S |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
ethyl 4-[(5-methylthiophen-2-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C15H15NO2S/c1-3-18-15(17)12-5-7-13(8-6-12)16-10-14-9-4-11(2)19-14/h4-10H,3H2,1-2H3 |
InChI Key |
RBXZXNLEQMNXRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate typically involves the condensation reaction between ethyl 4-aminobenzoate and 5-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate is not fully understood. it is believed to interact with biological targets through its Schiff base linkage, which can form reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are compared below with key analogs to highlight differences in reactivity, applications, and physical properties.
2.1. Functional Group Variations
- 4-{[(5-Methyl-2-thienyl)methylene]amino}benzenesulfonamide Key Difference: Replaces the ethyl ester with a sulfonamide group. Sulfonamide derivatives are often explored for antimicrobial activity, suggesting possible biological applications distinct from the ester-based target compound .
- Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate (UV-2) Key Difference: Substitutes the thiophene with an ethylphenylamino group. Impact: The ethylphenylamino group enhances UV absorption efficiency, making UV-2 a commercial UV stabilizer in polymers.
2.2. Substituent Modifications
- Ethyl 4-{[(1E)-(2-hydroxy-1-naphthyl)methylene]amino}benzoate Key Difference: Incorporates a naphthyl group with a hydroxyl substituent. The hydroxyl group introduces acidity and hydrogen-bonding capacity, differentiating its reactivity and photostability from the thiophene-containing target .
- Ethyl 4-(dimethylaminomethylideneamino)benzoate Key Difference: Features a dimethylamino group instead of thiophene. Impact: The strong electron-donating dimethylamino group enhances basicity and alters electronic conjugation, likely increasing the compound’s suitability as a photoinitiator or catalyst in polymerization reactions .
2.3. Physical and Chemical Properties
| Compound Name | Molecular Weight | Melting Point (°C) | Key Functional Group | Notable Applications |
|---|---|---|---|---|
| Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate | ~291.35* | Not reported | Thiophene-imine-ester | Potential UV absorber, biologics |
| 4-{[(5-Methyl-2-thienyl)methylene]amino}benzenesulfonamide | 296.37 | 62–65 | Sulfonamide | Antimicrobial research |
| Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate (UV-2) | 296.37 | Not reported | Ethylphenylamino | Polymer UV stabilization |
| Ethyl 4-{[(1E)-(2-hydroxy-1-naphthyl)methylene]amino}benzoate | ~335.37* | Not reported | Naphthyl-hydroxyl | Photochemical studies |
*Calculated based on molecular formula.
2.4. Reactivity and Stability
- Hydrolysis Sensitivity : The ethyl ester group in the target compound is prone to hydrolysis under acidic/basic conditions, similar to other benzoate esters. This contrasts with sulfonamide analogs, which exhibit greater hydrolytic stability .
- This property aligns it with UV-2 but with a redshift due to thiophene’s lower aromaticity .
Biological Activity
Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a thienyl moiety. The structural formula can be represented as follows:
This structure is essential for its interactions with biological targets and influences its pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values observed are indicative of its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Bacillus subtilis | 20 |
| Pseudomonas aeruginosa | 40 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Research indicates that it exhibits cytotoxic effects on various cancer cell lines. For instance, in MCF-7 breast cancer cells, the compound showed an IC50 value of 15 µM, indicating potent activity.
Case Study: MCF-7 Cell Line
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. The results demonstrated a dose-dependent inhibition of cell proliferation:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 40 |
This data illustrates the compound's potential as an anticancer agent through its ability to induce apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
- Induction of Apoptosis : In cancer cells, it has been shown to activate caspases, leading to programmed cell death.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, causing disruption and subsequent cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
